An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid
An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-carboxylic acid derivative with potential applications in chemical synthesis and pharmacological research. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification protocol, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited availability of experimental data for this specific compound, this guide combines known information with established principles of organic chemistry and medicinal chemistry to serve as a valuable resource for researchers.
Chemical Properties
Currently, detailed experimental data on the physicochemical properties of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is limited in publicly accessible literature. The following table summarizes the available and predicted information for this compound.
| Property | Value | Source |
| CAS Number | 898788-01-7 | ChemicalBook[1] |
| Molecular Formula | C₁₆H₂₂O₃ | ChemicalBook[1] |
| Molecular Weight | 262.34 g/mol | ChemicalBook[1] |
| IUPAC Name | 8-(2,5-dimethylphenyl)-8-oxooctanoic acid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Purification
While a specific, experimentally validated synthesis protocol for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is not documented in the searched literature, a plausible and efficient method can be proposed based on the well-established Friedel-Crafts acylation reaction.[2][3] This versatile reaction is widely used for the synthesis of aryl ketones.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the acylation of 1,4-dimethylbenzene (p-xylene) with a suitable derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Proposed synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid.
Detailed Experimental Protocol (Proposed)
Materials:
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Suberic acid
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Thionyl chloride (SOCl₂) or Acetic anhydride
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1,4-Dimethylbenzene (p-xylene)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM) (anhydrous)
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Hydrochloric acid (HCl), 1 M
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Sodium sulfate (Na₂SO₄) (anhydrous)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Preparation of the Acylating Agent (Suberoyl Chloride):
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In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid and an excess of thionyl chloride.
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Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.
-
-
Friedel-Crafts Acylation Reaction:
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In a separate three-necked flask, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
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Slowly add a solution of suberoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with vigorous stirring.
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To this mixture, add a solution of p-xylene in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
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Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
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Characterization
The structure and purity of the synthesized 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Melting Point Analysis: To assess the purity of the final product.
Caption: General workflow for the purification of the target compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid, the chemical scaffold of aromatic keto acids is known to be biologically active.[4][5][6][7]
Anti-inflammatory Potential
Aromatic ketoacids secreted by Trypanosoma brucei have been shown to exhibit anti-inflammatory properties.[4][5] These molecules can suppress pro-inflammatory responses in immune cells. The proposed mechanism involves the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response and a known suppressor of inflammation. It is plausible that 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid could exhibit similar immunomodulatory effects.
Caption: Potential anti-inflammatory signaling pathway.
Antimicrobial Activity
Aryl alkanoic acids are a class of compounds that have been investigated for their antimicrobial properties.[8] The presence of the aromatic ring and the carboxylic acid moiety can contribute to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Therefore, it is conceivable that 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid could possess activity against various bacterial or fungal strains.
Conclusion
8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a compound with limited available experimental data. However, based on established chemical principles, a robust synthesis via Friedel-Crafts acylation is proposed. The structural motifs present in this molecule suggest that it may possess interesting biological activities, particularly anti-inflammatory and antimicrobial properties. This technical guide provides a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, which could be valuable for the development of new therapeutic agents. Further experimental validation is necessary to confirm the proposed properties and activities.
References
- 1. 898788-01-7 CAS MSDS (8-(2,5-DIMETHYLPHENYL)-8-OXOOCTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages [frontiersin.org]
- 5. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties [mdpi.com]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. asianpubs.org [asianpubs.org]
